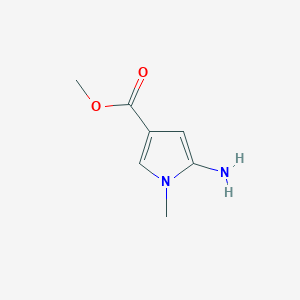

5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 5-amino-1-methylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-4-5(3-6(9)8)7(10)11-2/h3-4H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETLZNXJXQQOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The esterification of 5-amino-1-methyl-1H-pyrrole-3-carboxylic acid with methanol employs acid catalysts such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) . The reaction typically proceeds under reflux (60–80°C) for 6–12 hours.

Key Steps:

-

Activation of Carboxylic Acid : Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity.

-

Nucleophilic Attack : Methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination : Water is eliminated to yield the methyl ester.

Optimization Data:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 70 | 8 | 65 |

| SOCl₂ | 65 | 6 | 72 |

Challenges : Competing hydrolysis at elevated temperatures and side reactions involving the amino group necessitate careful stoichiometric control.

Continuous Flow Synthesis

In Situ Esterification and Cyclocondensation

Adapting Hantzsch pyrrole synthesis, a continuous flow method enables one-step formation of the ester from tert-butyl acetoacetate, methylamine, and 2-bromoketones.

Process Overview:

-

Microreactor Setup : Reactants are mixed in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) .

-

Cyclocondensation : Conducted at 200°C under 5.0 bar pressure, forming the pyrrole core.

-

Ester Hydrolysis : HBr byproduct facilitates in situ tert-butyl ester cleavage, yielding the carboxylic acid intermediate.

-

Methyl Esterification : Post-hydrolysis, methanol introduction completes the synthesis.

Performance Comparison:

| Method | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|

| Batch | 120 | 480 | 40 |

| Continuous | 200 | 8 | 65 |

Advantages : Enhanced heat transfer and reduced side reactions improve yield by 25% compared to batch processes.

Multi-Step Synthesis from β-Keto Esters

Cyclocondensation with Methyl Hydrazine

A patent-derived approach utilizes methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene:

Reaction Sequence:

-

Condensation : Methyl hydrazine reacts with β-keto ester at 22–30°C.

-

Cyclization : Heating to reflux (110°C) forms the pyrrole ring.

-

Esterification : Direct treatment with methanol and H₂SO₄ yields the methyl ester.

Scalability Data:

| Scale (g) | Purity (%) | Isolated Yield (%) |

|---|---|---|

| 10 | 95 | 68 |

| 100 | 93 | 65 |

Industrial Relevance : Toluene as a solvent simplifies separation, though residual amine removal requires aqueous washes.

Protecting Group Strategies

Amino Group Protection

To prevent unwanted side reactions during esterification, the amino group is protected using tert-butoxycarbonyl (Boc) or acetyl groups .

Protocol:

-

Protection : Treat the amino group with Boc₂O in dichloromethane.

-

Esterification : Proceed with standard H₂SO₄/methanol conditions.

-

Deprotection : Remove Boc with HCl/dioxane or acetyl with NaOH.

Yield Enhancement:

| Protecting Group | Deprotection Agent | Final Yield (%) |

|---|---|---|

| Boc | HCl (4M in dioxane) | 78 |

| Acetyl | NaOH (1M) | 70 |

Critical Note : Boc protection minimizes side reactions but adds two steps, impacting overall efficiency.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Advantages | Limitations |

|---|---|---|

| Classical Esterification | Simple setup, low cost | Moderate yields, side reactions |

| Continuous Flow | High yield, scalability | Specialized equipment required |

| Multi-Step Synthesis | Industrial applicability | Solvent management challenges |

| Protecting Groups | High purity | Additional steps increase time |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.

Reduction: Formation of 5-amino-1-methyl-1H-pyrrole-3-methanol.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, studies have shown it to be effective against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 32 µg/mL for S. aureus .

Anticancer Potential

The compound also shows promise in cancer therapy. In vitro studies reveal that it can induce apoptosis in cancer cell lines through mechanisms such as DNA synthesis inhibition and interference with cell cycle progression .

Enzyme Inhibition Studies

5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester has been explored for its role as an enzyme inhibitor. It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications targeting metabolic diseases .

Synthesis of Complex Compounds

This compound serves as a versatile building block in organic synthesis. It can be transformed into more complex heterocyclic compounds through various chemical reactions, including oxidation, reduction, and substitution reactions . These transformations are crucial for developing new materials and pharmaceuticals.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of 5-amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could be developed into a novel antibacterial agent, particularly useful in treating resistant bacterial strains .

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested against various leukemia cell lines. The findings revealed that treatment led to a dose-dependent decrease in cell viability, suggesting potential use in cancer therapeutics .

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Analogues

5-(Acetylamino)-1H-pyrrole-2-carboxylic Acid Methyl Ester (CAS 869116-30-3)

- Structural Differences: The amino group at position 5 is acetylated, and the ester is at position 2 instead of 3.

- Physicochemical Properties :

- Functional Impact: Acetylation may reduce hydrogen-bonding capacity (2 H-bond donors vs. 2 in the target) but enhance metabolic stability .

1-Acetyl-1H-pyrrole-3-carboxylic Acid Methyl Ester

- Structural Differences: Lacks the amino group at position 5; instead, position 1 is acetylated.

5-Cyano-4-methyl-1H-pyrrole-3-carboxylic Acid (CAS 2919954-97-3)

- Structural Differences: Replaces the amino group with a cyano group and adds a methyl group at position 4.

- The carboxylic acid (vs. ester) enhances solubility in polar solvents .

Pyrazole-Based Analogues

Methyl 5-Amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 92406-53-6)

- Structural Differences : Pyrrole vs. pyrazole ring (additional nitrogen at position 2).

- Physicochemical Properties :

- Functional Impact: Pyrazole’s aromaticity and hydrogen-bonding capacity (3 H-bond acceptors vs. 3 in pyrrole) may enhance binding to biological targets like cannabinoid receptors .

5-Amino-1-methyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester (CAS 70500-80-0)

- Structural Differences : Ethyl ester instead of methyl ester.

- Lower melting point (liquid at room temperature vs. solid for methyl ester) .

Ester Variants and Substituent Effects

Methyl vs. Ethyl Ester :

Property Methyl Ester (Target) Ethyl Ester Molecular Weight 155.15 g/mol 169.18 g/mol Boiling Point 326.2°C (predicted) Higher Hydrolysis Rate Faster Slower - Amino vs. Acetylamino: Free amino groups (target) enhance solubility in aqueous media but increase susceptibility to oxidation.

Biological Activity

5-Amino-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester, also known as methyl 5-amino-1H-pyrrole-3-carboxylate, is a heterocyclic organic compound notable for its diverse biological activities. This compound features a pyrrole ring with an amino group at the 5-position and a carboxylate ester group at the 3-position, which contributes to its reactivity and potential therapeutic applications.

The molecular formula of methyl 5-amino-1H-pyrrole-3-carboxylate is with a molecular weight of approximately 142.17 g/mol. It can be synthesized through various methods, including the reaction of 5-amino-1H-pyrrole-3-carboxylic acid with methanol in the presence of dehydrating agents like thionyl chloride or sulfuric acid under reflux conditions.

Biological Activity Overview

Methyl 5-amino-1H-pyrrole-3-carboxylate exhibits several biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its biological effects can be categorized as follows:

Antitumor Activity

Recent studies have indicated that derivatives of pyrrole compounds, including methyl 5-amino-1H-pyrrole-3-carboxylate, demonstrate significant antitumor properties. For instance, compounds containing similar structures have shown promising results against various cancer cell lines, including A-431 (human epidermoid carcinoma) and A-549 (human lung carcinoma) cells. The mechanism often involves inhibition of key enzymes responsible for tumor growth .

Antiviral Activity

Methyl 5-amino-1H-pyrrole-3-carboxylate has been explored for its antiviral properties. Research has highlighted its effectiveness against viruses such as HSV-1 (Herpes Simplex Virus type 1), where it exhibited notable inhibitory effects . The structure of the compound allows it to interact with viral enzymes, potentially disrupting their function.

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, thereby preventing substrate interaction. This property is crucial in drug design, particularly for developing inhibitors for various metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 5-amino-1H-pyrrole-3-carboxylate and its derivatives:

- Antitumor Efficacy :

- Antiviral Screening :

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

The biological activities of methyl 5-amino-1H-pyrrole-3-carboxylate can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 5-nitro-1H-pyrrole-3-carboxylate | Nitro group at position 5 | Antitumor and antibacterial |

| Methyl 5-hydroxy-1H-pyrrole-3-carboxylate | Hydroxy group at position 5 | Antiviral |

| Methyl 5-methyl-1H-pyrrole-3-carboxylate | Methyl substitution at position 5 | Cytotoxicity in tumor cells |

Q & A

Q. Advanced

- Purity Assurance : Use HPLC (≥95% purity) to eliminate inactive impurities. For example, a derivative with 97.34% HPLC purity showed consistent activity in kinase inhibition assays .

- Solvent Selection : DMSO is preferred for solubility, but concentrations >1% may denature proteins. Validate with negative controls .

Troubleshooting : If activity varies between batches, recheck synthetic intermediates (e.g., via ¹H-NMR for regioisomeric contaminants) .

How are stability profiles assessed under physiological conditions?

Q. Advanced

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Ester hydrolysis dominates in alkaline conditions (pH >8) .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C for methyl esters) .

Application : Data informs formulation design (e.g., enteric coatings for oral delivery) to prevent premature hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.